molecular formula C11H10Cl2N4 B12993547 2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine

2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine

Cat. No.: B12993547
M. Wt: 269.13 g/mol
InChI Key: WMXCJRDWQAACHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine is an organic compound belonging to the class of aminopyrimidines. It is characterized by the presence of two amino groups at positions 2 and 4, and a 2,6-dichlorobenzyl group at position 5 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine typically involves the iodination of 2,4-diaminopyrimidine derivatives followed by Suzuki coupling reactions. For instance, the 5-position of 2,4-diaminopyrimidine derivatives can be iodinated using N-iodosuccinimide in dry acetonitrile. The resulting 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives are then subjected to Suzuki reactions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar iodination and coupling reactions, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Iodination: N-iodosuccinimide in dry acetonitrile is commonly used for iodination.

    Suzuki Coupling: Palladium catalysts and boronic acids are used in Suzuki coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further modified for specific applications in medicinal chemistry .

Scientific Research Applications

2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of nucleotides. By blocking this enzyme, the compound interferes with DNA synthesis and cell division, making it a potential candidate for anti-tubercular drugs .

Properties

Molecular Formula

C11H10Cl2N4

Molecular Weight

269.13 g/mol

IUPAC Name

5-[(2,6-dichlorophenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C11H10Cl2N4/c12-8-2-1-3-9(13)7(8)4-6-5-16-11(15)17-10(6)14/h1-3,5H,4H2,(H4,14,15,16,17)

InChI Key

WMXCJRDWQAACHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=CN=C(N=C2N)N)Cl

Origin of Product

United States

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